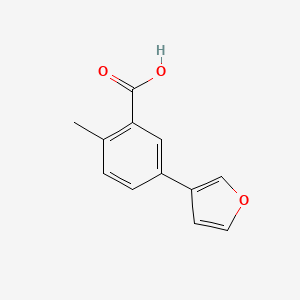
5-chloro-N-(2-methoxypyridin-3-yl)-2-propan-2-ylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2-methoxypyridin-3-yl)-2-propan-2-ylpyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine carboxamides. This compound has been of great interest to the scientific community due to its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(2-methoxypyridin-3-yl)-2-propan-2-ylpyrimidine-4-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several kinases, including JAK2, FLT3, and RET. This makes it a promising candidate for the development of new drugs for the treatment of cancer, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(2-methoxypyridin-3-yl)-2-propan-2-ylpyrimidine-4-carboxamide involves the inhibition of kinase activity. It binds to the ATP-binding site of kinases and prevents the phosphorylation of downstream targets. This results in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
5-chloro-N-(2-methoxypyridin-3-yl)-2-propan-2-ylpyrimidine-4-carboxamide has been shown to exhibit potent antiproliferative activity against several cancer cell lines. It has also been shown to inhibit the growth of tumors in animal models. In addition, it has been shown to exhibit anti-inflammatory activity in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-chloro-N-(2-methoxypyridin-3-yl)-2-propan-2-ylpyrimidine-4-carboxamide in lab experiments is its potent inhibitory activity against several kinases. This makes it a useful tool for studying the role of kinases in various biological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of 5-chloro-N-(2-methoxypyridin-3-yl)-2-propan-2-ylpyrimidine-4-carboxamide. One area of interest is the development of new drugs based on this compound for the treatment of cancer, autoimmune diseases, and inflammatory disorders. Another area of interest is the study of the mechanism of action of this compound and its effects on various biological processes. Finally, the development of new synthesis methods for this compound could lead to the production of more potent analogs with improved solubility and bioavailability.
Synthesemethoden
The synthesis of 5-chloro-N-(2-methoxypyridin-3-yl)-2-propan-2-ylpyrimidine-4-carboxamide involves the reaction of 5-chloro-2,4-diaminopyrimidine with 2-methoxypyridine-3-carboxylic acid in the presence of isobutyl chloroformate. The reaction proceeds through the formation of an intermediate, which is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product.
Eigenschaften
IUPAC Name |
5-chloro-N-(2-methoxypyridin-3-yl)-2-propan-2-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c1-8(2)12-17-7-9(15)11(19-12)13(20)18-10-5-4-6-16-14(10)21-3/h4-8H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQXZJXYCOJSBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)NC2=C(N=CC=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-methoxypyridin-3-yl)-2-propan-2-ylpyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Methyl-(3-methyl-1,2,4-thiadiazol-5-yl)amino]propanoic acid](/img/structure/B7589952.png)
![2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]pentanoic acid](/img/structure/B7589958.png)

![2-[(3-Methyl-1,2,4-thiadiazol-5-yl)-propylamino]acetic acid](/img/structure/B7589971.png)
![2-[(3-Cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7589980.png)


![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-(2,2,2-trifluoroethoxy)propanamide](/img/structure/B7590000.png)

![4-[(5-Bromo-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B7590014.png)
![Ethyl 2-[methyl(quinolin-6-ylmethyl)amino]acetate](/img/structure/B7590020.png)


![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7590036.png)